molecular formula C13H22O2 B1605724 Allyl cyclohexanebutyrate CAS No. 7493-65-4

Allyl cyclohexanebutyrate

Cat. No.: B1605724
CAS No.: 7493-65-4
M. Wt: 210.31 g/mol
InChI Key: SIIAEMSHVLJRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenyl cyclohexanebutanoate, also known as allyl 4-cyclohexylbutyrate or allyl hexahydrophenylbutyrate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl cyclohexanebutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Propenyl cyclohexanebutanoate has been primarily detected in urine. Within the cell, 2-propenyl cyclohexanebutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Propenyl cyclohexanebutanoate has a fatty, fruity, and pineapple taste.

Properties

CAS No.

7493-65-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

prop-2-enyl 4-cyclohexylbutanoate

InChI

InChI=1S/C13H22O2/c1-2-11-15-13(14)10-6-9-12-7-4-3-5-8-12/h2,12H,1,3-11H2

InChI Key

SIIAEMSHVLJRHI-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCC1CCCCC1

Canonical SMILES

C=CCOC(=O)CCCC1CCCCC1

density

0.943-0.949

7493-65-4

physical_description

Colourless liquid with a fatty pineapple odou

solubility

Insoluble in water, soluble in ethanol, essential oils and flavour chemicals

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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